Cas no 205986-41-0 (p-NH₂-Bn-DTPA Penta-tert-butyl Ester)

p-NH₂-Bn-DTPA Penta-tert-butyl Ester 化学的及び物理的性質
名前と識別子
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- 3-Oxa-6,9,12-triazatetradecan-14-oic acid,7-[(4-aminophenyl)methyl]-6,9,12-tris[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-, 1,1-dimethylethyl ester, (7S)-
- p-NH2-Bn-DTPA-penta (t-Bu ester)(B-301)
- s-2-(4-Aminobenyl)-diethylenetriamine penta-tert-butyl acetate
- S-2-(4-AMinobenzyl)-diethylenetriaMine penta-t-butyl acetate
- S-2-(4-aminobenzyl)diethylenetriamine 1,1,4,7,7-penta(tert-butyl acetate)
- p-NH2-Bn-DTPA-penta(t-Butyl ester)
- 12-Oxa-3,6,9-triazatetradecanoic acid, 4-[(4-aminophenyl)methyl]-3,6,9-tris[2-(1,1-dimethylethoxy)-2-oxoethyl]-13,13-dimethyl-11-oxo-, 1,1-dimethylethyl ester, (4S)-
- p-NH?-Bn-DTPA Penta-tert-butyl Ester
- p-NH₂-Bn-DTPA Penta-tert-butyl Ester
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- インチ: 1S/C41H70N4O10/c1-37(2,3)51-32(46)24-43(20-21-44(25-33(47)52-38(4,5)6)26-34(48)53-39(7,8)9)23-31(22-29-16-18-30(42)19-17-29)45(27-35(49)54-40(10,11)12)28-36(50)55-41(13,14)15/h16-19,31H,20-28,42H2,1-15H3/t31-/m0/s1
- InChIKey: GQILJKZCDXOARM-HKBQPEDESA-N
- ほほえんだ: C(OC(C)(C)C)(=O)CN(CC(OC(C)(C)C)=O)[C@@H](CC1=CC=C(N)C=C1)CN(CC(OC(C)(C)C)=O)CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C
p-NH₂-Bn-DTPA Penta-tert-butyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N857375-10mg |
p-NH₂-Bn-DTPA Penta-tert-butyl Ester |
205986-41-0 | 10mg |
$1499.00 | 2023-05-17 | ||
TRC | N857375-1mg |
p-NH₂-Bn-DTPA Penta-tert-butyl Ester |
205986-41-0 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | N857375-25mg |
p-NH₂-Bn-DTPA Penta-tert-butyl Ester |
205986-41-0 | 25mg |
$ 4500.00 | 2023-09-06 |
p-NH₂-Bn-DTPA Penta-tert-butyl Ester 関連文献
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1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
p-NH₂-Bn-DTPA Penta-tert-butyl Esterに関する追加情報
Introduction to p-NH₂-Bn-DTPA Penta-tert-butyl Ester (CAS No. 205986-41-0)
p-NH₂-Bn-DTPA Penta-tert-butyl Ester, with the chemical name pentabutyl ester of N-(p-aminobenzyl)diethylenetriaminepentaacetic acid, is a specialized compound that has garnered significant attention in the field of medical chemistry and bioimaging. This compound, identified by its CAS number 205986-41-0, represents a sophisticated derivative of diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent widely used in diagnostic imaging and therapeutic applications.
The structure of p-NH₂-Bn-DTPA Penta-tert-butyl Ester incorporates a benzyl amine group and multiple tert-butyl groups, which enhance its stability and solubility characteristics. These modifications make it an excellent candidate for various biomedical applications, particularly in the development of targeted radiopharmaceuticals. The introduction of bulky tert-butyl groups not only improves the compound's pharmacokinetic properties but also allows for precise functionalization, enabling its use in a wide range of molecular imaging techniques.
In recent years, there has been a surge in research focused on developing novel contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). p-NH₂-Bn-DTPA Penta-tert-butyl Ester has emerged as a promising candidate in this area due to its ability to form stable complexes with metal ions, particularly technetium-99m and gadolinium. These complexes exhibit high relaxivity and excellent biodistribution profiles, making them ideal for detecting various pathological conditions.
One of the most compelling aspects of p-NH₂-Bn-DTPA Penta-tert-butyl Ester is its versatility in bioconjugation. The presence of an amine group allows for facile coupling with biomolecules such as peptides, antibodies, and enzymes. This feature has enabled researchers to develop targeted theranostic agents that can simultaneously diagnose and treat diseases. For instance, radiolabeled derivatives of this compound have been explored for imaging and targeting specific receptors overexpressed in cancer cells, offering new avenues for precision medicine.
The synthesis of p-NH₂-Bn-DTPA Penta-tert-butyl Ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyl amine group followed by the penta-tert-butyl esterification step is critical in determining the compound's final properties. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and controlled polymerization techniques, have been employed to optimize the synthesis pathway.
Recent studies have highlighted the potential of p-NH₂-Bn-DTPA Penta-tert-butyl Ester in overcoming the limitations associated with traditional DTPA-based contrast agents. For example, research published in leading journals such as the *Journal of Medicinal Chemistry* and *Bioconjugate Chemistry* has demonstrated that this derivative exhibits superior stability in biological fluids, reducing non-specific binding and improving image quality. Additionally, its prolonged circulation time allows for extended imaging windows, which is particularly beneficial in long-term diagnostic applications.
The application of computational chemistry has also played a crucial role in understanding the structural and functional properties of p-NH₂-Bn-DTPA Penta-tert-butyl Ester. Molecular modeling studies have provided insights into how the bulky substituents influence the compound's binding affinity and biodistribution. These findings have guided the design of next-generation radiopharmaceuticals with enhanced performance characteristics.
In clinical settings, the use of p-NH₂-Bn-DTPA Penta-tert-butyl Ester has shown promise in various disease states, including neurodegenerative disorders, cardiovascular diseases, and oncology. For instance, PET scans using technetium-99m labeled derivatives have been effective in detecting amyloid plaques associated with Alzheimer's disease, offering a non-invasive diagnostic tool for early detection. Similarly, in oncology research, this compound has been used to image tumor vasculature and identify areas of active angiogenesis.
The future prospects for p-NH₂-Bn-DTPA Penta-tert-butyl Ester are vast, with ongoing research exploring its potential in gene therapy and drug delivery systems. By leveraging its bioconjugation capabilities, scientists aim to develop novel therapeutic agents that can selectively target diseased cells while minimizing side effects. Additionally, advancements in nanotechnology have opened up new possibilities for incorporating this compound into smart drug delivery systems capable of releasing payloads at targeted sites within the body.
In conclusion, p-NH₂-Bn-DTPA Penta-tert-butyl Ester (CAS No. 205986-41-0) represents a cutting-edge compound with significant implications for medical chemistry and bioimaging. Its unique structural features and versatile bioconjugation capabilities make it an invaluable tool for developing advanced diagnostic and therapeutic modalities. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in precision medicine and personalized healthcare.
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